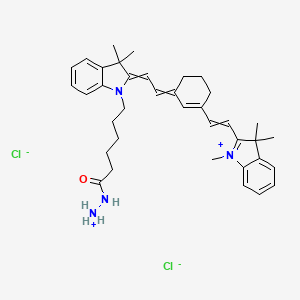
Cyanine7 hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine7 hydrazide is a hydrazide derivative of Cyanine7, a near-infrared (NIR) fluorescent dye. This compound is known for its high extinction coefficient and improved quantum yield, making it a valuable tool in various scientific applications. This compound is particularly useful in the field of fluorescence imaging due to its ability to emit light in the near-infrared range, which allows for deeper tissue penetration and reduced background fluorescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanine7 hydrazide can be synthesized through the reaction of Cyanine7 with hydrazine derivatives. The typical synthetic route involves the reaction of Cyanine7 with hydrazine hydrate in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine7 hydrazide undergoes several types of chemical reactions, including:
Condensation Reactions: Reacts with aldehydes and ketones to form stable hydrazone products.
Oxidation Reactions: Can be oxidized to form various oxidized derivatives.
Substitution Reactions: Participates in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with these carbonyl compounds in the presence of a suitable solvent to form hydrazones.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Electrophiles: Such as alkyl halides for substitution reactions
Major Products Formed
Aplicaciones Científicas De Investigación
Cyanine7 hydrazide has a wide range of applications in scientific research, including:
Fluorescence Imaging: Used as a fluorescent probe for imaging biological tissues and cells due to its near-infrared emission.
Bioconjugation: Used to label biomolecules such as proteins and nucleic acids for various biochemical assays.
Medical Diagnostics: Employed in diagnostic imaging techniques to detect and monitor diseases.
Chemical Sensing: Used in the development of sensors for detecting specific chemical compounds
Mecanismo De Acción
Cyanine7 hydrazide exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization of biological structures and processes. The molecular targets and pathways involved in its mechanism of action include the labeling of carbonyl-containing biomolecules such as glycoproteins and the formation of stable hydrazone linkages .
Comparación Con Compuestos Similares
Similar Compounds
Cyanine7.5 Hydrazide: Similar spectral properties but with a higher quantum yield of fluorescence.
Indocyanine Green (ICG): Another NIR dye with similar applications but different structural properties.
Cyanine5.5 Hydrazide: Similar in function but with different absorption and emission wavelengths .
Uniqueness
Cyanine7 hydrazide is unique due to its high extinction coefficient, improved quantum yield, and ability to emit light in the near-infrared range. These properties make it particularly suitable for in vivo imaging and other applications where deep tissue penetration and reduced background fluorescence are essential .
Propiedades
Fórmula molecular |
C37H48Cl2N4O |
|---|---|
Peso molecular |
635.7 g/mol |
Nombre IUPAC |
[6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H |
Clave InChI |
YBDAEKSMRYCHJV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)


![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

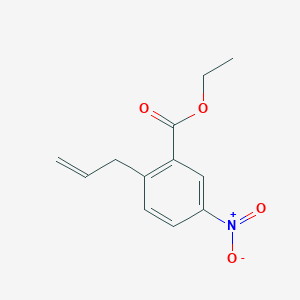
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
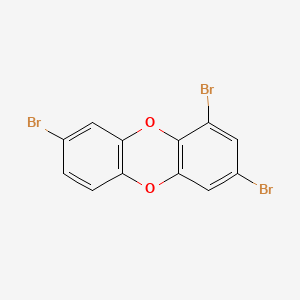
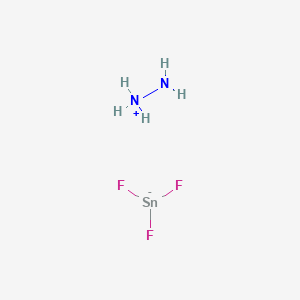
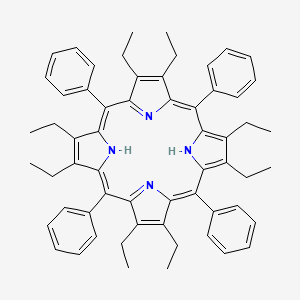

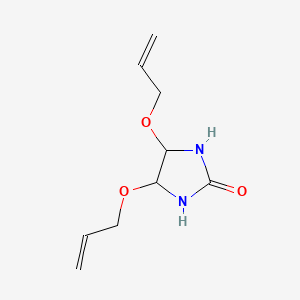
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
